1,3-Bis(2-aminoethyl)thiourea dihydrochloride
CAS No.: 1639405-29-0
Cat. No.: VC0057171
Molecular Formula: C₅H₁₆Cl₂N₄S
Molecular Weight: 235.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1639405-29-0 |
|---|---|
| Molecular Formula | C₅H₁₆Cl₂N₄S |
| Molecular Weight | 235.18 |
| IUPAC Name | 1,3-bis(2-aminoethyl)thiourea;dihydrochloride |
| Standard InChI | InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |
| SMILES | C(CNC(=S)NCCN)N.Cl.Cl |
Introduction
Chemical Structure and Properties
The compound’s structure consists of a thiourea backbone (N–C(=S)–N) substituted with two 2-aminoethyl groups (–CH₂CH₂NH₂) and two hydrochloride counterions. This arrangement confers amphiphilic properties, balancing hydrophilic amine groups and a hydrophobic thiourea core.
Key Structural Features:
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Thiourea Core: The C=S group enables hydrogen bonding and π-π interactions, critical for molecular recognition applications .
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Bis(2-aminoethyl) Chains: Provide two primary amines for further functionalization, such as coordination with metal ions or reaction with electrophiles .
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Dihydrochloride Form: Enhances solubility in polar solvents while maintaining ionic interactions in biological systems.
Table 1: Physicochemical Properties of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride
Structural and Spectroscopic Characterization
X-ray crystallography and NMR studies of analogs provide insights into its likely conformation:
Key Observations:
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Hydrogen Bonding: Intramolecular N–H···S interactions stabilize the thiourea backbone, as seen in 3-(4-methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea .
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Intercalation: C–H···π interactions between alkyl chains and aromatic rings enhance crystal packing .
Figure 1: Hypothetical Crystal Packing of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride
(Adapted from structural analogs in )
Challenges and Future Directions
Unexplored Avenues:
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Metal Coordination: The bis(2-aminoethyl) groups may chelate transition metals, forming complexes with catalytic or sensing applications.
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Antiviral Activity: Thioureas inhibit viral proteases; derivatives could be tested against SARS-CoV-2 or HIV.
Research Gaps:
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